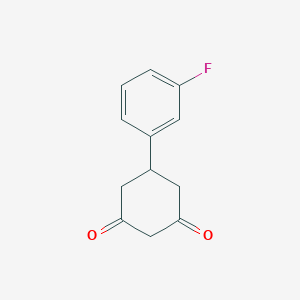

5-(3-Fluorophenyl)cyclohexane-1,3-dione

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-(3-fluorophenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO2/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCITYZWCVPHSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615810 | |

| Record name | 5-(3-Fluorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762243-25-4 | |

| Record name | 5-(3-Fluorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Cyclohexane 1,3 Dione Derivatives in Contemporary Organic and Medicinal Chemistry

Cyclohexane-1,3-dione and its derivatives are recognized as crucial precursors in synthetic organic chemistry. researchgate.nettandfonline.com Their utility stems from the presence of highly active methylene (B1212753) and dicarbonyl groups, which makes them versatile building blocks for a wide array of synthetically important compounds. researchgate.nettandfonline.comjournalcra.com These derivatives serve as key intermediates in the synthesis of numerous biologically active molecules, including natural products, pharmaceuticals, and various heterocyclic systems. researchgate.netgoogle.com

The range of compounds synthesized from the cyclohexane-1,3-dione scaffold is extensive, leading to molecules with diverse biological activities. These include herbicidal, pesticidal, anti-bacterial, anti-inflammatory, anti-tumor, analgesic, and anti-cancer properties. researchgate.nettandfonline.com For example, several commercial herbicides are derivatives of 1,3-cyclohexanedione. wikipedia.org Furthermore, this structural motif is a fundamental component in the synthesis of more complex structures like steroids and spiro-heterocycles, which have applications as selective glucocorticoid receptor modulators for treating autoimmune and inflammatory diseases. google.com The demonstrated potential of these derivatives to act as c-Met inhibitors for non-small cell lung cancer (NSCLC) therapy further underscores their importance in medicinal chemistry. nih.govresearchgate.net

Research Significance of Fluorine Substitution in Aromatic and Cyclic Diketone Systems

The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. tandfonline.com The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine bond—are key to its utility. tandfonline.comacs.org

Introducing fluorine can productively influence a molecule's pKa, conformation, metabolic stability, and membrane permeability. tandfonline.comacs.org The high electronegativity of fluorine can modulate the electron density of nearby functional groups, which can in turn affect binding affinity to biological targets. acs.org A significant advantage of fluorination is the ability to block metabolic oxidation sites, as the C-F bond is more stable than a C-H bond, often leading to improved metabolic stability and a longer plasma half-life for drug candidates. tandfonline.commdpi.comacs.org Fluorine substitution can also enhance lipophilicity, which may improve a molecule's ability to cross biological membranes. mdpi.combenthamscience.com

In the context of diketone systems, fluorine substitution can be explored for creating novel bioactive compounds. Furthermore, the fluorine atom provides a site for radiolabeling with the positron-emitting isotope ¹⁸F, making these compounds potential candidates for developing positron emission tomography (PET) imaging agents to study biological processes and the dynamics of neuroinflammation in vivo. acs.orgresearchgate.netmdpi.com

| Property Influenced by Fluorination | Effect | Reference |

|---|---|---|

| Metabolic Stability | Increased due to the strength of the C-F bond, blocking metabolic oxidation. | tandfonline.commdpi.comacs.org |

| Binding Affinity | Enhanced through altered electronic properties and favorable interactions with protein targets. | tandfonline.comacs.org |

| Lipophilicity | Modulated to improve membrane permeability and biodistribution. | acs.orgmdpi.combenthamscience.com |

| Acidity (pKa) | Altered due to fluorine's strong electron-withdrawing nature. | acs.orgmdpi.com |

| Molecular Conformation | Influenced by the unique steric and electronic properties of fluorine. | acs.org |

| Imaging Potential | Allows for radiolabeling with ¹⁸F for use in PET imaging. | acs.orgresearchgate.net |

Historical Development and Evolution of Synthetic Strategies for Cyclohexane 1,3 Diones

The synthesis of cyclohexane-1,3-diones has evolved significantly over time, with various methods developed to improve efficiency, yield, and substrate scope. One of the earliest and most straightforward methods is the semi-hydrogenation of resorcinol (B1680541). wikipedia.orgchemicalbook.com Another classical approach involves the intramolecular cyclization of δ-keto-esters, traditionally carried out using a base like sodium methanolate in what is known as a Dieckmann condensation. google.com

Over the decades, researchers have sought more efficient and versatile synthetic routes. A significant advancement has been the development of methods that construct the ring from acyclic precursors. One-pot processes reacting ketones with acrylic acid esters in the presence of a strong base have been explored, though early attempts suffered from low selectivity. google.com

More recently, the consecutive Michael-Claisen process has emerged as a powerful, regioselective strategy. google.comorganic-chemistry.org This method allows for the synthesis of substituted cyclohexane-1,3-diones from readily available starting materials like unsubstituted or substituted acetone (B3395972) and α,β-unsaturated esters. google.comorganic-chemistry.org This approach represents a substantial improvement, enabling large-scale synthesis with minimal by-products and overcoming the limitations of previous methods. organic-chemistry.org Other modern strategies include cascades involving Knoevenagel condensation followed by 6π-electrocyclization to construct related heterocyclic systems. researchgate.net

| Synthetic Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Hydrogenation of Resorcinol | Catalytic hydrogenation of resorcinol to yield cyclohexane-1,3-dione. | A traditional and direct method from an aromatic precursor. | wikipedia.orgchemicalbook.com |

| Cyclization of δ-Keto-esters | Intramolecular Dieckmann condensation of esters like alkyl 5-oxo-hexanoate. | A classical ring-forming reaction. | google.com |

| Ketone + Acrylic Ester Condensation | Base-catalyzed reaction between a ketone and an acrylic ester. | Early one-pot attempts often had low selectivity. | google.com |

| Consecutive Michael-Claisen Process | A one-pot reaction involving Michael addition followed by Claisen cyclization, often starting from acetone derivatives. | High regioselectivity, good yields, and applicable to large-scale synthesis. | google.comorganic-chemistry.org |

Overarching Research Questions and Objectives Pertaining to 5 3 Fluorophenyl Cyclohexane 1,3 Dione

Strategic Approaches for Cyclohexane-1,3-dione Scaffold Construction

The construction of the cyclohexane-1,3-dione framework can be achieved through several classic and contemporary organic reactions. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Key methodologies include condensation reactions, catalyst-mediated tandem processes, selective acylation, and multi-component reactions.

Regioselective Aldol (B89426) Condensation and Controlled Michael Addition Reactions

The combination of Michael additions and Aldol or Claisen condensations represents a powerful and frequently employed strategy for the synthesis of six-membered ring systems. These reactions, when performed sequentially, allow for the controlled formation of multiple carbon-carbon bonds.

A classic approach involves the base-catalyzed Michael addition of a C3 nucleophile, such as diethyl malonate, to an α,β-unsaturated ketone. studycorgi.com The resulting intermediate then undergoes an intramolecular condensation (either Aldol or Claisen type) to form the cyclic dione (B5365651) scaffold. For example, the synthesis of 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) is achieved through the Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular cyclization. studycorgi.com

A notable advancement is the consecutive Michael-Claisen [3+3] process, which allows for the synthesis of cyclohexane-1,3-dione derivatives from simple ketones and α,β-unsaturated esters. acs.org This reaction cascade exhibits remarkable regioselectivity, where the Michael addition consistently occurs via nucleophilic attack from the more hindered site of the ketone enolate. acs.orgresearchgate.net Subsequent Claisen condensation proceeds between the less hindered site of the ketone and the acyl carbon of the ester, ensuring a high degree of control over the final product structure. acs.org Researchers have successfully applied this methodology to synthesize cyclohexane-1,3-dione derivatives from unreactive acetone (B3395972) by carefully controlling reaction conditions, such as preparing the acetone enolate at low temperatures (-10 °C to 0 °C) with sodium hydride. organic-chemistry.org

| Donor (Nucleophile) | Acceptor (Electrophile) | Key Reaction Sequence | Resulting Scaffold | Reference(s) |

| Diethyl Malonate | Mesityl Oxide | Michael Addition / Intramolecular Condensation | 5,5-Dimethylcyclohexane-1,3-dione | studycorgi.com |

| Acetone | Ethyl Acrylate | Double Michael Addition / Claisen Condensation | Ethyl 3-(2,4-dioxocyclohexyl)propanoate | organic-chemistry.org |

| Substituted Ketones | α,β-Unsaturated Esters | Michael Addition / Claisen Condensation | Substituted Cyclohexane-1,3-diones | acs.org |

Catalyst-Mediated Knoevenagel Condensation and Related Tandem Reactions for Cyclic Diketones

The Knoevenagel condensation is a modification of the Aldol condensation that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a catalyst, typically a weak base like an amine or its salts. wikipedia.orgyoutube.com The reaction proceeds via nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org This C-C bond-forming reaction is integral to tandem or domino sequences that assemble cyclic structures.

In the context of cyclic diketone synthesis, a Knoevenagel condensation can be the initial step, creating a reactive intermediate that undergoes a subsequent intramolecular reaction, such as a Michael addition or cyclization. For instance, a tandem Knoevenagel-Michael addition sequence involving an aldehyde and two equivalents of an active methylene compound can lead to the formation of a cyclohexane-1,3-dione derivative. acs.org

The choice of catalyst is crucial for the efficiency and selectivity of the reaction. While traditional methods employ bases like piperidine (B6355638) or pyridine (B92270), significant research has focused on developing more environmentally benign and recoverable catalysts. wikipedia.orgresearchgate.net Heterogeneous catalysts, ionic liquids, and even catalyst-free, water-mediated systems have been successfully applied to Knoevenagel condensations, aligning with the principles of green chemistry. researchgate.netrsc.org

| Catalyst Type | Example(s) | Reaction Conditions | Advantages | Reference(s) |

| Weak Organic Base | Piperidine, Pyridine | Homogeneous, mild conditions | Well-established, effective | wikipedia.org |

| Heterogeneous Catalyst | Solid acid-base catalysts, Polymer-supported complexes | Heterogeneous, solvent-free or mild solvents | Catalyst recovery and reuse, environmental benefits | researchgate.net |

| No Catalyst | Water | Elevated temperature | Environmentally benign, simple procedure | rsc.org |

Chemo- and Regioselective C-Acylation Strategies for 1,3-Cyclohexanediones

C-acylation is a fundamental transformation for the synthesis of β-dicarbonyl compounds, including 1,3-cyclohexanediones. This can be achieved either intermolecularly (Claisen condensation) or intramolecularly (Dieckmann condensation). The classical Claisen reaction, however, often requires strong bases, which can be incompatible with sensitive functional groups. nih.gov

To overcome these limitations, "soft enolization" techniques have been developed. These methods allow for the acylation of ketones under milder conditions. One such strategy involves the use of MgBr₂·OEt₂ and a non-nucleophilic base like i-Pr₂NEt to facilitate the reaction between a ketone and an acylating agent. organic-chemistry.org A variety of acylating agents can be employed, including crude acid chlorides and N-acylbenzotriazoles, which are effective C-acylation reagents for the regioselective conversion of ketone enolates into β-diketones. organic-chemistry.orgresearchgate.net

For pre-formed cyclohexane-1,3-dione rings, C-acylation typically occurs at the C-2 position, which is highly acidic. The synthesis of 2-acyl-cyclohexane-1,3-diones can be accomplished by reacting the dione with a carboxylic acid derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This selective acylation provides access to a wide range of functionalized diones that are important intermediates in medicinal chemistry. mdpi.com

| Acylation Method | Acylating Agent | Key Reagents/Conditions | Application | Reference(s) |

| Soft Enolization | Acid Chlorides, N-Acylbenzotriazoles | MgBr₂·OEt₂, i-Pr₂NEt | Synthesis of 1,3-diketones from ketones | nih.govorganic-chemistry.org |

| Coupling Reaction | Carboxylic Acids | DCC, DMAP, Triethylamine | Synthesis of 2-acyl-cyclohexane-1,3-diones | mdpi.com |

| Classical Claisen | Esters | Strong base (e.g., NaOEt) | Intermolecular acylation of ketone enolates | nih.gov |

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. beilstein-journals.org MCRs provide a powerful platform for the rapid assembly of complex molecular scaffolds like cyclohexane-1,3-dione.

While many reported MCRs utilize cyclohexane-1,3-dione as a starting material to build more complex fused heterocycles, researchgate.netnih.gov strategies have also been developed where the dione ring itself is the product of an MCR. Such a reaction could, for example, involve the condensation of an aldehyde, an active methylene compound (like a malonic ester), and another C3 synthon in a one-pot process. A pseudo five-component reaction based on diketene (B1670635) has been reported for the diastereoselective synthesis of related cyclohexane-1,3-dicarboxamide derivatives, demonstrating the potential of MCRs in constructing this core structure. researchgate.net These reactions often proceed through a cascade of events, such as Michael/nitro-Michael/Aldol sequences, to rapidly generate molecular complexity. researchgate.net

Synthesis of this compound and its Structural Analogues

The introduction of an aryl group at the 5-position of the cyclohexane-1,3-dione ring is a key step in the synthesis of many biologically active compounds. The fluorine atom in the target molecule, this compound, can significantly influence its electronic properties and biological interactions. smolecule.com

Direct Synthetic Pathways to 5-Arylcyclohexane-1,3-diones via Condensation Reactions

The synthesis of 5-arylcyclohexane-1,3-diones is commonly achieved through a Michael addition-based strategy. A general and effective method involves the reaction of a chalcone (B49325) derivative (an α,β-unsaturated ketone) with a malonic ester in the presence of a base. The resulting Michael adduct undergoes an intramolecular Claisen-type cyclization, followed by hydrolysis and decarboxylation to yield the final 5-arylcyclohexane-1,3-dione.

Specifically for this compound, the synthesis would commence with the Claisen-Schmidt condensation of 3-fluorobenzaldehyde (B1666160) and acetone to form 4-(3-fluorophenyl)but-3-en-2-one (3-fluorobenzalacetone). This α,β-unsaturated ketone then serves as the Michael acceptor.

A patent describes a two-step process for related 5-phenyl substituted derivatives, which is directly applicable. google.com First, a benzaldehyde (B42025) derivative is condensed with a malonic acid ester to form a benzylidenemalonate derivative. This intermediate is then condensed with an acetoacetic acid ester, leading to the formation of the 5-(substituted phenyl)cyclohexane-1,3-dione. google.com This pathway offers a highly controlled method for assembling the target molecule and its analogues.

Illustrative Synthetic Scheme:

Step 1 (Michael Addition): Reaction of diethyl malonate with 4-(3-fluorophenyl)but-3-en-2-one, catalyzed by a base like sodium ethoxide, to form the Michael adduct.

Step 2 (Intramolecular Cyclization): The adduct undergoes an intramolecular Claisen condensation to form a cyclic β-keto ester.

Step 3 (Hydrolysis & Decarboxylation): The cyclic intermediate is hydrolyzed under acidic or basic conditions, followed by heating to induce decarboxylation, yielding this compound.

| Aryl Aldehyde | C3 Synthon | C2 Synthon | Resulting Product | Reference(s) |

| 3-Fluorobenzaldehyde | Diethyl Malonate | Acetone (or Acetoacetic Ester) | This compound | google.com |

| Benzaldehyde | Malonic Acid Ester | Acetoacetic Acid Ester | 5-Phenylcyclohexane-1,3-dione | google.com |

| 4-Chlorobenzaldehyde | Diethyl Malonate | Acetone | 5-(4-Chlorophenyl)cyclohexane-1,3-dione | google.com |

An in-depth examination of the synthesis and functionalization of this compound reveals a landscape of evolving chemical methodologies. This article focuses exclusively on advanced synthetic strategies, the implementation of green chemistry principles, and derivatization pathways for this specific compound.

Mechanistic Studies of Chemical Reactivity and Catalysis

Elucidation of Reaction Mechanisms

The reactivity of 5-(3-Fluorophenyl)cyclohexane-1,3-dione is governed by the interplay of its diketone structure, the acidic alpha-protons situated between the carbonyl groups, and the electronic influence of the aromatic substituent.

Stepwise Analysis of Multi-Component, Cascade, and Cycloaddition Reactions

Cyclohexane-1,3-dione and its derivatives are highly versatile substrates in multi-component reactions (MCRs), which involve the one-pot synthesis of complex molecules from three or more starting materials. nih.govencyclopedia.pub These reactions often proceed through a cascade of elementary steps.

For instance, a five-component reaction for the synthesis of 1,2,3-triazole-linked 1,4-dihydropyridines involves cyclohexane-1,3-dione. nih.gov The proposed mechanism initiates with a 1,3-dipolar cycloaddition to form a triazole intermediate. This is followed by a Knoevenagel condensation with the cyclohexane-1,3-dione, and subsequently, a Michael addition with an enamine to yield the final product. nih.gov Similarly, acid-catalyzed formal (4+1) cycloaddition reactions between enone derivatives and cyclohexane-1,3-diones have been developed to form spiro acs.orgnih.govdecanes. acs.orgnih.gov

In many of these complex transformations, the cyclohexane-1,3-dione moiety, activated by a catalyst, typically acts as the initial nucleophile, attacking an electrophilic component like an aldehyde. This is often followed by a series of cyclization and dehydration steps to form diverse heterocyclic systems. nih.gov The synthesis of various fused pyran and pyridine (B92270) derivatives from cyclohexane-1,3-dione derivatives highlights this stepwise pathway involving initial condensation followed by cyclization. nih.gov

Identification and Characterization of Transition States and Intermediate Species

The detailed characterization of transient species is crucial for understanding reaction mechanisms. In the hydrogenation of cyclic 1,3-diones, such as the analogous cyclopentane-1,3-dione, a mono-hydrogenated intermediate, 3-hydroxycyclopentanone, has been identified. nih.gov Kinetic profiling shows the formation and subsequent depletion of this intermediate, confirming a stepwise reduction process. nih.gov

Computational studies, particularly Density Functional Theory (DFT), have been employed to explore the conformational landscape and inversion processes of the cyclohexane-1,3-dione ring. These studies have characterized the energy associated with the chair-chair interconversion, identifying twisted boat and boat transition states that connect the conformational minima. researchgate.netscielo.org.mx While these studies focus on conformational changes rather than reaction pathways, the methodologies are applicable to modeling the transition states of chemical transformations involving the dione (B5365651).

Role of Keto-Enol Tautomerism and Enolate Chemistry in Reaction Pathways

A defining characteristic of 1,3-dicarbonyl compounds is their existence in a tautomeric equilibrium between the diketo and enol forms. For cyclohexane-1,3-dione, the enol tautomer is a significant, often predominant, species in solution. researchgate.net This equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the ring. researchgate.net

The chemical reactivity of this compound is fundamentally linked to this tautomerism. The enol form provides a nucleophilic C=C double bond, while the diketo form's alpha-protons are acidic (pKa ≈ 5.2), allowing for easy deprotonation by a base to form a highly nucleophilic enolate anion. studycorgi.com

This enolate is a key intermediate in a vast number of reactions. It can participate as a donor in Michael additions to α,β-unsaturated carbonyl compounds and engage in aldol (B89426) condensations. studycorgi.com The formation of enaminones from cyclohexane-1,3-dione derivatives further underscores the reactivity of the enol system. rsc.org The choice between the neutral enol or the anionic enolate as the active nucleophile often depends on the reaction conditions (acidic vs. basic catalysis). The versatility of the enolate chemistry is central to the role of cyclohexane-1,3-diones as precursors in the synthesis of a wide array of heterocyclic compounds. researchgate.net

Catalytic Effects and Reaction Kinetics

Catalysis is instrumental in controlling the reaction pathways of this compound, enhancing reaction rates, and dictating selectivity.

Investigation of Catalyst Role in Reaction Rate Enhancement and Selectivity Control

Catalysts play a pivotal role in reactions involving cyclohexane-1,3-diones, often determining the product outcome and efficiency. Both acid and base catalysis are common, as are metal-catalyzed and organocatalytic approaches.

In the hydrogenation of cyclic 1,3-diones to 1,3-diols, the choice of heterogeneous metal catalyst profoundly impacts selectivity. Studies on the analogous cyclopentane-1,3-dione show that a Ruthenium on carbon (Ru/C) catalyst provides significantly higher yields of the desired diol compared to Rh/C, Pd/C, and Pt/C catalysts, which tend to favor dehydration byproducts. nih.gov

Table 1: Catalyst Screening for the Hydrogenation of Cyclopentane-1,3-dione

| Entry | Catalyst | Reaction Time (h) | Diol Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ru/C | 2 | 69 | Complete conversion, high selectivity. |

| 2 | Rh/C | >7 | - | Favored dehydration products. |

| 3 | Pd/C | >7 | - | Favored dehydration products. |

| 4 | Pt/C | >7 | - | Favored dehydration products. |

| 5 | Ru/Al2O3 | >7 | - | Slower reaction rate. |

Data sourced from studies on cyclopentane-1,3-dione, a structural analog. nih.gov

In acid-catalyzed cycloaddition reactions, it has been observed that the concentration of the cyclohexane-1,3-dione reactant itself can influence the required catalyst loading. acs.org High concentrations of the dione can act as a buffer, neutralizing the acid catalyst. By limiting the dione concentration, the catalyst loading could be reduced dramatically (e.g., by 450-fold), leading to improved yields and diastereoselectivity in shorter reaction times. acs.orgnih.gov Biocatalysts, such as baker's yeast and various enzymes, have also been successfully employed to catalyze multi-component reactions involving 1,3-diones, offering a greener alternative to traditional catalysts. mdpi.com

Influence of pH, Temperature, and Additives on Reaction Outcomes

The reactivity of 5-aryl-cyclohexane-1,3-diones, including the 3-fluorophenyl derivative, is highly sensitive to the reaction environment. Factors such as pH, temperature, and the presence of additives can significantly alter the yield, rate, and stereoselectivity of chemical transformations.

pH: The pH of the reaction medium is critical, primarily because the cyclohexane-1,3-dione moiety can exist in keto-enol tautomeric forms. The acidity of the methylene (B1212753) protons alpha to the carbonyl groups (pKa ≈ 5.2 for the parent compound) means that the compound is readily deprotonated under basic conditions to form an enolate. wikipedia.org This enolate is a key nucleophilic intermediate in many reactions, such as Michael additions and aldol condensations. Alkaline conditions favor enolate formation and can accelerate these reactions. Conversely, acidic conditions can catalyze enolization and are often employed in reactions like Knoevenagel condensations. The choice between acidic, neutral, or basic conditions is therefore a fundamental determinant of the reaction pathway.

Temperature: Temperature plays a crucial role in both the kinetics and thermodynamics of reactions involving this compound. For many organocatalyzed reactions, temperature is a key parameter for optimizing stereoselectivity. For instance, in the organocatalytic cascade Michael-cyclization of related diones, reactions are often conducted at low temperatures (e.g., -60 °C) to achieve high enantioselectivities. researchgate.net In other cases, such as certain proline-catalyzed Robinson annulations, both high (50–100 °C) and low (–5–0 °C) temperatures have been found to be detrimental to both chemical yield and stereoselectivity, suggesting an optimal temperature window for the desired outcome. uniroma1.it

Additives: The addition of co-catalysts or additives can profoundly influence reaction outcomes. In organocatalytic systems, weak acids or bases are often used as additives to modulate the reactivity of the catalyst and substrates. For example, the use of propanoic acid as an additive has been noted in certain asymmetric transformations. rug.nl The choice of solvent, which can be considered a bulk additive, also has a significant impact. Studies on analogous reactions have shown that polar aprotic solvents like DMSO and DMF can accelerate reactions while affecting diastereoselectivity and enantioselectivity differently. rug.nl For instance, a reaction yielding a 10:1 diastereomeric ratio (dr) and 76% enantiomeric excess (ee) in dichloromethane (B109758) could be shifted to a 10:1 dr and 90% ee in DMSO, highlighting the solvent's role in stabilizing transition states. rug.nl

Stereochemical Aspects of Chemical Transformations

The presence of a stereocenter at the C5 position where the 3-fluorophenyl group is attached, and the potential to create new stereocenters during reactions, makes the stereochemistry of this compound a subject of significant interest.

Analysis of Diastereoselectivity and Enantioselectivity in Asymmetric Syntheses

Asymmetric synthesis provides a powerful tool for creating chiral molecules from 5-aryl-cyclohexane-1,3-dione scaffolds with high levels of stereocontrol. Organocatalysis and transition-metal catalysis have emerged as leading strategies to achieve high diastereoselectivity and enantioselectivity.

In organocatalyzed domino reactions, which construct complex cyclohexane (B81311) derivatives, exceptional stereocontrol has been reported. For example, a one-pot Michael–Michael–1,2-addition sequence using a bifunctional amino-squaramide catalyst can produce highly substituted cyclohexanes with excellent results. nih.gov Although the specific 5-(3-fluorophenyl) derivative was not tested, analogous substrates provided products in high yields with diastereomeric ratios often exceeding 30:1 and enantiomeric excesses between 96-99%. nih.gov Similarly, cinchona alkaloid-derived thiourea (B124793) catalysts have been used in cascade reactions to generate fully substituted cyclohexa-1,3-dienes as single diastereomers with excellent enantioselectivities. researchgate.net

The table below summarizes representative results from asymmetric syntheses of functionalized cyclohexanes starting from related cyclic diones or precursors, illustrating the high levels of stereoselectivity that can be achieved.

| Reaction Type | Catalyst/Ligand | Solvent | Temp (°C) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Michael-Michael-1,2-Addition | Amino-squaramide | CH2Cl2 | RT | >30:1 | 96-99 | nih.gov |

| Cascade Michael-Cyclization | Cinchona-Thiourea VIII | Toluene | -60 | Single Diastereomer | 85-98 | researchgate.net |

| Isomerization/Ring Expansion | Quinidine | CHCl3 | -40 to 0 | up to 99:1 | up to 99 | rsc.org |

| Conjugate Arylation | (S)-BINAP-Rh(I) | Dioxane/H2O | 100 | - | up to 93 | nih.gov |

Strategies for Chiral Induction and Control of Stereochemistry in Derivatizations

Controlling the stereochemical outcome of reactions involving this compound is paramount for its application in synthesizing complex, stereochemically-defined molecules. Several key strategies are employed for this purpose.

Organocatalysis: This is a dominant strategy for inducing chirality in reactions with cyclohexane-1,3-dione derivatives.

Chiral Amines: Catalysts like L-proline and its derivatives activate carbonyl compounds by forming chiral enamines or iminium ions, which then react with high facial selectivity. uniroma1.it This approach is foundational to asymmetric Robinson annulations and Michael additions.

Bifunctional Catalysts: Catalysts such as cinchona-derived thioureas or amino-squaramides possess both a basic site (e.g., a tertiary amine) to deprotonate the dione and a hydrogen-bond donating group (e.g., thiourea) to activate the electrophile. This dual activation within a chiral framework allows for highly organized transition states, leading to excellent stereocontrol in cascade reactions. researchgate.netnih.gov

Transition Metal Catalysis: Chiral complexes of transition metals, such as rhodium, are effective for certain transformations. In the asymmetric conjugate arylation of cyclohexenone systems, a chiral phosphine (B1218219) ligand (e.g., BINAP) coordinated to a rhodium center creates a chiral environment that directs the incoming aryl group to one face of the double bond, resulting in high enantioselectivity. nih.gov

Substrate Control and Desymmetrization: Another powerful strategy involves the modification of a prochiral substrate. For instance, a 2,2-disubstituted cyclohexane-1,3-dione, which possesses two enantiotopic carbonyl groups, can be desymmetrized in the presence of a chiral catalyst. An organocatalyst can selectively guide an intramolecular reaction (like an aldol or Michael addition) to one of the two carbonyls, thereby creating one or more stereocenters with high enantiopurity. rsc.orgrsc.org This approach is particularly elegant as it transforms an achiral starting material into a chiral product in a single step.

These strategies provide a robust toolbox for chemists to control the three-dimensional architecture of molecules derived from this compound, enabling the synthesis of specific stereoisomers required for various applications.

Structure Activity Relationship Sar Investigations for Mechanistic Understanding

Systematic Chemical Modification of the 5-(3-Fluorophenyl)cyclohexane-1,3-dione Scaffold

The nature and position of substituents on the phenyl ring of 5-arylcyclohexane-1,3-dione derivatives play a pivotal role in determining their biological activity. Variations in halogen placement and the introduction of different alkyl groups can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with the target protein.

For instance, in the broader class of 2-(substituted-phenyl)-cyclohexane-1,3-dione herbicides, the substitution pattern on the phenyl ring is a key determinant of efficacy. A patent for novel herbicidal cyclohexane-1,3-dione derivatives describes compounds where the phenyl ring can be substituted with one or more groups selected from halogens (like fluorine, chlorine), C1-C6 alkyl, C2-C6 alkoxy, C1-C6 haloalkyl, and nitro groups, among others google.com. This suggests that a wide range of electronic and steric profiles on the phenyl ring can be tolerated and can be optimized to enhance herbicidal activity.

The specific placement of a halogen, such as fluorine, can have a profound impact. While direct comparative studies on the positional isomers (ortho, meta, para) of 5-(Fluorophenyl)cyclohexane-1,3-dione are not extensively detailed in the available literature, research on related compounds, such as 3-(1-(3-Fluorophenyl)ethyl)-6-(2-hydroxy-6-oxocyclohex-1-ene-1-carbonyl)-1,5-dimethylquinazoline-2,4(1H,3H)-dione, has identified it as a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), with an IC50 value of 39 nM researchgate.net. This highlights the favorability of the meta-fluorine substitution in this particular scaffold.

The introduction of alkyl groups on the phenyl ring also modulates activity. Generally, the size and lipophilicity of the alkyl group can influence how the molecule fits into the binding pocket of the target enzyme. For some related herbicidal compounds, the presence of smaller alkyl groups is beneficial, while bulkier groups may lead to steric clashes and reduced activity.

| Substituent on Phenyl Ring | General Effect on Herbicidal Activity | Rationale |

|---|---|---|

| Halogens (e.g., F, Cl) | Can enhance activity depending on position | Alters electronic properties (inductive and mesomeric effects) and can form specific halogen bonds with the target protein. |

| Alkyl Groups (e.g., CH3, C2H5) | Variable; often small alkyl groups are preferred | Influences lipophilicity and steric interactions within the binding pocket. |

| Alkoxy Groups (e.g., OCH3) | Can increase activity | Acts as a hydrogen bond acceptor and can improve pharmacokinetic properties. |

| Nitro Group (NO2) | Often enhances potency | Strong electron-withdrawing group that can participate in favorable electrostatic interactions. |

Alterations to the cyclohexane-1,3-dione ring itself are another critical aspect of SAR studies. The 1,3-dione moiety is a key structural feature required for the herbicidal activity of many related compounds, as it is involved in the chelation of a metal ion in the active site of the target enzyme, HPPD mdpi.comnih.gov.

One common modification is geminal dimethylation at the 5-position of the cyclohexane-1,3-dione ring (to produce a dimedone analog). However, studies on 2-acyl-cyclohexane-1,3-diones have shown that the addition of dimethyl groups on the cyclohexane-1,3-dione ring generally has a detrimental effect on activity mdpi.com. This is likely due to steric hindrance within the binding domain of the target enzyme, which restricts the available volume around the ring mdpi.com. For many analogs, the presence of these methyl groups can reduce activity by a significant margin mdpi.com.

Varying the size of the dione-containing ring can also impact biological activity. While there is limited specific information on varying the ring size of this compound, it is a common strategy in medicinal chemistry to explore cyclopentane-1,3-dione and cycloheptane-1,3-dione analogs to probe the spatial requirements of the binding pocket. Such modifications can alter the conformation of the molecule and the relative orientation of the side chains, which can in turn affect binding affinity.

| Modification to Cyclohexane-1,3-dione Ring | General Effect on Herbicidal Activity | Rationale |

|---|---|---|

| Geminal Dimethylation (at C5) | Generally decreases activity | Steric hindrance within the binding pocket of the target enzyme. |

| Ring Size Variation (e.g., cyclopentane, cycloheptane) | Variable; can lead to decreased or altered activity | Changes the overall conformation and the orientation of the phenyl substituent, affecting the fit in the binding site. |

The introduction of heteroatoms into the cyclohexane-1,3-dione scaffold or the fusion of this ring with other heterocyclic systems represents a more advanced strategy to explore new chemical space and potentially discover compounds with improved properties.

For example, cyclohexane-1,3-dione derivatives are versatile precursors for the synthesis of a variety of heterocyclic compounds, including those with fused ring systems nih.gov. One patent describes herbicidal compounds where the cyclohexane-1,3-dione ring is fused with a benzofuran ring system google.com. Such modifications can lead to more rigid structures, which may have higher affinity for the target protein due to a lower entropic penalty upon binding.

Correlation of Structural Features with Molecular Interaction Profiles

The fluorine atom in this compound has a significant impact on the molecule's electronic properties, which in turn influences its binding affinity to the target protein. Fluorine is the most electronegative element, and its presence on the phenyl ring exerts a strong electron-withdrawing inductive effect. This can alter the pKa of the enolic hydroxyl group of the cyclohexane-1,3-dione moiety, which is crucial for its interaction with the metal cofactor in the active site of enzymes like HPPD.

The binding of this compound to its biological target is governed by a combination of non-covalent interactions, including hydrophobic interactions, electrostatic interactions, and hydrogen bonding nih.gov.

Hydrophobic Interactions: The phenyl ring of the molecule is a key hydrophobic element that likely interacts with nonpolar residues in the active site of the target enzyme. Molecular docking studies of related HPPD inhibitors have shown that the aromatic ring often engages in π-π stacking interactions with phenylalanine residues, such as Phe424 and Phe381, in the active site medchemexpress.com. The lipophilicity of the molecule, which can be modulated by substituents on the phenyl ring, is therefore an important factor for binding.

Electrostatic Interactions: The dione (B5365651) moiety of the cyclohexane-1,3-dione ring is crucial for electrostatic interactions. In its enol form, this part of the molecule can chelate with a metal ion (typically Fe2+) in the active site of HPPD nih.gov. The electron-withdrawing fluorine atom on the phenyl ring can influence the electron density of the dione moiety, thereby affecting the strength of this chelation.

Hydrogen Bonding: The enolic hydroxyl group of the cyclohexane-1,3-dione ring can act as a hydrogen bond donor, while the carbonyl oxygens can act as hydrogen bond acceptors nih.gov. These groups can form hydrogen bonds with amino acid residues in the active site, such as asparagine and glutamine, which helps to anchor the molecule in the correct orientation for inhibition nih.gov. The ability of a compound to form these key hydrogen bonds is often a critical determinant of its biological activity.

Quantitative structure-activity relationship (QSAR) studies on cyclohexane-1,3-dione derivatives have highlighted the importance of physicochemical and electronic molecular descriptors, such as hydrogen bond acceptors, polar surface area, and orbital energies, in correlating with their biological activity nih.gov. This further underscores the significance of these interactions in receptor recognition.

| Type of Interaction | Key Structural Features Involved | Potential Interacting Residues in Target Protein (e.g., HPPD) |

|---|---|---|

| Hydrophobic Interactions | Phenyl ring | Phenylalanine (e.g., Phe424, Phe381) |

| Electrostatic Interactions (Metal Chelation) | Cyclohexane-1,3-dione moiety (enol form) | Fe2+ cofactor, Histidine, Glutamate |

| Hydrogen Bonding | Enolic hydroxyl and carbonyl oxygens | Asparagine, Glutamine |

Mechanistic Insights Derived from Comprehensive SAR Analysis

Comprehensive SAR analysis of the broader class of cyclohexane-1,3-dione derivatives has been instrumental in understanding how these molecules function at a molecular level. Quantitative structure-activity relationship (QSAR) modeling, in particular, has demonstrated that the biological activity of these compounds is closely linked to a combination of their physicochemical and electronic properties. nih.gov

Identification of Pharmacophores and Key Binding Motifs within Target Sites

The foundational structure for biological activity in this class of molecules is the cyclohexane-1,3-dione moiety. This cyclic dione system is a critical pharmacophore, capable of existing in keto-enol tautomeric forms, which is often crucial for its interaction with biological targets. The enol form, in particular, can act as a key binding motif.

Key pharmacophoric features identified from studies on related compounds include:

The 1,3-Dione System: This feature is essential for the inhibitory activity of these compounds against various enzymes. For instance, in the context of HPPD inhibition, the 1,3-dione moiety is required for chelating a ferrous ion within the enzyme's active site. nih.govmdpi.com

The Aryl Group at Position 5: The phenyl ring (in this case, a 3-fluorophenyl group) plays a significant role in defining the compound's interaction with the target protein. The nature and position of substituents on this ring can modulate activity. The fluorine atom at the meta-position of the phenyl ring in this compound is expected to influence the molecule's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are correlated with biological activity. nih.gov

Hydrogen Bonding Potential: The carbonyl groups of the dione system can act as hydrogen bond acceptors, a crucial feature for anchoring the molecule within a protein's binding pocket. nih.gov

Studies on various derivatives have allowed for the construction of predictive QSAR models. These models highlight the importance of specific molecular descriptors in determining the inhibitory activity of cyclohexane-1,3-dione derivatives.

| Molecular Descriptor Category | Specific Descriptors | Impact on Biological Activity |

|---|---|---|

| Physicochemical | Hydrogen Bond Acceptors (HBA), Polar Surface Area (PSA), Connolly Molecular Area (CMA) | Correlates with the strength of interaction and binding affinity within the target site. nih.gov |

| Electronic | Total Energy (ET), HOMO Energy (EHOMO), LUMO Energy (ELUMO) | Influences the molecule's reactivity and ability to participate in electronic interactions with the target. nih.gov |

| Topological | Total Connectivity (TC) | Relates to the overall shape and size of the molecule, affecting its fit into the binding pocket. nih.gov |

Elucidation of Specific Molecular Recognition Events and Protein-Ligand Interactions

Molecular docking and modeling studies on related cyclohexane-1,3-dione derivatives have provided a window into the specific interactions that drive their biological effects. These compounds often act as inhibitors by competing with the natural substrate for the active site of an enzyme.

For instance, in the context of tyrosine kinase inhibition, derivatives of cyclohexane-1,3-dione have been shown to bind to the ATP-binding pocket of enzymes like c-Met. nih.govresearchgate.net The binding is typically stabilized by a network of non-covalent interactions. While specific interactions for this compound have not been detailed, we can extrapolate the likely recognition events based on its structural analogues:

Hydrogen Bonds: The carbonyl oxygens of the cyclohexane-1,3-dione ring are prime candidates for forming hydrogen bonds with amino acid residues (such as lysine or aspartate) in the hinge region of a kinase domain.

Hydrophobic Interactions: The phenyl ring is expected to engage in hydrophobic interactions with nonpolar residues within the binding pocket. The fluorine substituent can modulate these interactions and potentially form halogen bonds or other specific contacts.

Chelation: In metalloenzymes like HPPD, the enolized 1,3-dione can chelate the active site metal ion (Fe2+), effectively inactivating the enzyme. nih.govmdpi.com

Limited research into the direct biological activity of this compound itself has been reported. One study evaluated its potential as an anticonvulsant agent, though it did not exhibit significant activity. smolecule.com This highlights that while the cyclohexane-1,3-dione scaffold is a versatile starting point, the specific substitution patterns are critical for directing its activity towards a particular biological target.

The table below summarizes the inhibitory activities of some representative cyclohexane-1,3-dione derivatives against the c-Met kinase, illustrating the impact of structural modifications.

| Compound | Target | IC50 (nM) |

|---|---|---|

| Foretinib (Reference c-Met Inhibitor) | c-Met Kinase | 1.16 nih.gov |

| Triazine Derivative 5 | c-Met Kinase | <1.00 nih.gov |

| Triazine Derivative 7a | c-Met Kinase | <1.00 nih.gov |

| Triazine Derivative 10c | c-Met Kinase | <1.00 nih.gov |

Applications in Advanced Chemical Synthesis and Methodological Development

Utility as a Versatile Synthetic Synthon

A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. 5-(3-Fluorophenyl)cyclohexane-1,3-dione serves as a versatile synthon, providing a foundational framework for the construction of a wide array of more complex chemical structures.

The cyclohexane-1,3-dione moiety is a well-established precursor for the synthesis of various heterocyclic compounds. The presence of the 3-fluorophenyl group at the 5-position of the cyclohexane (B81311) ring in this compound introduces a site for potential electronic modulation and further functionalization in the resulting heterocyclic systems. This makes the compound a key starting material for creating libraries of novel compounds with potential applications in medicinal chemistry and materials science.

Multi-component reactions (MCRs) are a cornerstone of modern synthetic chemistry, allowing for the efficient construction of complex molecules in a single step. Cyclohexane-1,3-dione and its derivatives are frequently employed in MCRs to produce a variety of fused heterocyclic systems, including pyrans, pyridines, and thiophenes. nih.gov For instance, the reaction of a cyclohexane-1,3-dione derivative with an aromatic aldehyde and a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, can lead to the formation of fused pyran derivatives. semanticscholar.orgresearchgate.net These reactions are often carried out under mild conditions and can be catalyzed by various catalysts, contributing to their efficiency and appeal. semanticscholar.orgresearchgate.net

The synthesis of xanthene derivatives, another important class of heterocyclic compounds, can also be achieved using cyclohexane-1,3-dione precursors. semanticscholar.org Typically, a two-to-one condensation of the dione (B5365651) with an aldehyde furnishes the xanthene core. semanticscholar.org Similarly, the Hantzsch-type condensation of a cyclohexane-1,3-dione, an aldehyde, and an amine or ammonia (B1221849) source provides access to acridine (B1665455) derivatives.

While specific examples detailing the use of this compound in these exact reactions are not extensively documented in the reviewed literature, the established reactivity of the cyclohexane-1,3-dione scaffold strongly suggests its applicability. The 3-fluorophenyl substituent would be carried into the final heterocyclic product, offering a handle for tuning the molecule's properties.

Table 1: Examples of Heterocyclic Systems Synthesized from Cyclohexane-1,3-dione Derivatives

| Heterocycle | Reactants | Catalyst/Conditions | Reference |

| Fused Pyran | Arylhydrazonocyclohexan-1,3-dione, Aromatic Aldehyde, Malononitrile/Ethyl Cyanoacetate | Triethylamine, Reflux | semanticscholar.orgresearchgate.net |

| Fused Pyridine (B92270) | Cyclohexane-1,3-dione, Aromatic Aldehyde, Malononitrile/Ethyl Cyanoacetate, Ammonium Acetate | Reflux | nih.gov |

| Fused Thiophene | Cyclohexane-1,3-dione, Elemental Sulfur, Malononitrile/Ethyl Cyanoacetate | Triethylamine, Reflux | semanticscholar.org |

| Xanthene | Cyclohexane-1,3-dione (2 equiv.), Benzaldehyde (B42025) | Not specified | semanticscholar.org |

Beyond the synthesis of well-defined heterocyclic systems, this compound holds potential as a precursor for a diverse range of novel organic scaffolds. The reactivity of the dicarbonyl system allows for a multitude of chemical transformations, including enamine formation, Knoevenagel condensation, and Michael additions. These reactions can be employed to build intricate molecular architectures with varied functional groups and stereochemical complexities.

The inherent functionality of the cyclohexane-1,3-dione core makes it an ideal starting point for the synthesis of natural products and their analogues. researchgate.net The presence of the fluorinated phenyl group can be leveraged to create analogues of known bioactive molecules, potentially leading to compounds with improved pharmacological profiles. The fluorine atom can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Contributions to Novel Chemical Reaction and Methodology Development

The unique reactivity of this compound and related compounds has spurred the development of new synthetic methods and catalytic systems.

The efficient transformation of cyclohexane-1,3-diones into more complex structures often relies on the use of catalysts. Research in this area has led to the discovery and design of novel catalysts that can promote these reactions with high efficiency and selectivity. For example, various catalysts have been developed for the synthesis of pyran derivatives from dicarbonyl compounds, aldehydes, and active methylene compounds. mdpi.com These catalysts range from simple bases to more complex organocatalysts and metal complexes.

In the context of green chemistry, the development of reusable and environmentally benign catalysts is of paramount importance. Nanocatalysts, for instance, have been shown to be effective in promoting the synthesis of pyran derivatives under green conditions. mdpi.com The development of such catalysts not only enhances the efficiency of the synthesis but also aligns with the principles of sustainable chemistry.

Table 2: Catalysts Used in the Synthesis of Pyran Derivatives from 1,3-Dicarbonyl Compounds

| Catalyst | Reaction Type | Key Advantages | Reference |

| Neodymium (III) oxide (Nd2O3) | One-pot multi-component reaction | Recyclable, efficient, cost-effective | mdpi.com |

| Ionic Liquids | Multi-component reaction | Green solvent, reusable | nih.gov |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of this compound in multi-component reactions is inherently aligned with these principles, as these reactions often exhibit high atom economy and reduce the number of synthetic steps and purification procedures. mdpi.comnih.gov

Solvent-free reaction conditions and the use of water or other environmentally benign solvents are key aspects of green chemistry. Many of the multi-component reactions involving cyclohexane-1,3-diones can be performed under such conditions, further enhancing their green credentials. mdpi.com The development of catalytic systems that operate efficiently in green solvents or in the absence of a solvent is an active area of research.

Applications in Analytical Chemistry

While the primary applications of this compound lie in synthetic organic chemistry, the reactive nature of the cyclohexane-1,3-dione moiety suggests potential applications in analytical chemistry. Specifically, it could be utilized as a derivatizing agent to enhance the detection and quantification of certain analytes.

For instance, the parent compound, cyclohexane-1,3-dione, has been successfully employed as a derivatizing reagent for the analysis of aldehydes by micellar electrokinetic chromatography with diode array detection. nih.govresearchgate.net The reaction between the dione and an aldehyde forms a product with a distinct chromophore, facilitating its detection. This method has been shown to be selective and sensitive for the analysis of low molecular weight aldehydes in complex samples. nih.govresearchgate.net

Given this precedent, this compound could potentially serve a similar role. The presence of the fluorine atom might offer advantages such as altered reactivity, improved chromatographic properties of the derivatives, or the possibility of using fluorine-specific detectors, such as ¹⁹F NMR or mass spectrometry with enhanced ionization efficiency for fluorine-containing compounds. However, specific studies employing this compound as an analytical derivatizing agent have not been identified in the surveyed literature.

Development of Chromatographic and Separation Methodologies Utilizing its Reactivity

Consistent with the lack of information on its use as a derivatizing agent, no publications were found that detail the development of chromatographic or other separation methods based on the reactivity of this compound.

Potential Applications in Materials Science

Exploration in the Development of Dyes and Fluorescent Materials

There is no documented exploration of this compound in the field of dyes or fluorescent materials. Its photophysical properties, such as absorption and emission spectra, quantum yield, and solvatochromism, have not been reported. Therefore, its potential as a chromophore or fluorophore remains uninvestigated in the available literature.

Mechanistic Aspects of Biological Interactions Molecular and Pathway Level Focus

Enzyme Inhibition Mechanisms

Enzyme inhibition is a primary mechanism through which 5-(3-Fluorophenyl)cyclohexane-1,3-dione exerts its biological effects. The compound's structure, featuring a cyclohexane-1,3-dione core and a fluorophenyl substituent, allows it to interact with the active sites of various enzymes, leading to a reduction in their catalytic activity. The nature and kinetics of this inhibition are crucial for understanding its therapeutic potential.

Molecular Basis of Xanthine (B1682287) Oxidase (XO) Inhibition and Active Site Interactions

While direct experimental studies on the inhibition of Xanthine Oxidase (XO) by this compound are not extensively documented, molecular docking studies and the known structure-activity relationships of similar heterocyclic compounds provide insights into the potential inhibitory mechanism. XO is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. biointerfaceresearch.comdergipark.org.tr Its overactivity is linked to hyperuricemia and gout. nih.gov

The active site of XO contains a molybdenum cofactor that is crucial for its catalytic activity. nih.gov Inhibitors of XO typically interact with key amino acid residues within this active site, such as Val1011, Phe649, and Lys771, thereby blocking substrate access or interfering with the catalytic process. nih.gov For this compound, it is hypothesized that the cyclohexane-1,3-dione moiety could engage in hydrogen bonding and van der Waals interactions with residues in the active site. The 3-fluorophenyl group can further enhance binding affinity through hydrophobic and potential π-π stacking interactions with aromatic residues like Phe914. nih.gov The fluorine atom may also form specific interactions, such as halogen bonds, which can contribute to the stability of the enzyme-inhibitor complex.

Specific Binding Modes and Active Site Analysis for Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. frontiersin.org The active site of COX-2 is a long, hydrophobic channel. nih.gov A key difference between COX-1 and COX-2 active sites is the presence of a larger and more accessible side pocket in COX-2, due to the substitution of isoleucine in COX-1 with a smaller valine residue (Val523) in COX-2. nih.govnih.gov This side pocket is a primary target for selective COX-2 inhibitors.

For a molecule like this compound, the 3-fluorophenyl group could potentially fit into this hydrophobic side pocket of the COX-2 active site. This interaction would be stabilized by hydrophobic and van der Waals forces. Key amino acid residues that line this pocket and are crucial for inhibitor binding include Arg120, Tyr355, His90, and Arg513. researchgate.net The dione (B5365651) moiety of the compound could form hydrogen bonds with residues such as Tyr-385 and Ser-530, which have been shown to be important for the binding of various COX inhibitors. nih.gov The precise orientation and binding energy would determine the potency and selectivity of inhibition.

Chelation Mechanisms and Active Site Binding in 4-Hydroxyphenylpyruvate Dioxygenase (4-HPPD) Inhibition

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is an enzyme involved in the catabolism of tyrosine. nih.govwikipedia.org Inhibition of HPPD is a known mechanism of action for several herbicides. scispace.comnih.gov The active site of HPPD contains a ferrous (Fe²⁺) ion that is essential for its catalytic activity.

Cyclohexane-1,3-dione derivatives are known to be potent inhibitors of HPPD. mdpi.comresearchgate.net Their inhibitory action is primarily attributed to their ability to chelate the active site Fe²⁺ ion through their dione functional group. mdpi.com This chelation prevents the binding of the natural substrate and subsequent catalysis. It is highly probable that this compound follows this mechanism. The cyclohexane-1,3-dione moiety would act as a bidentate ligand, coordinating with the iron atom. The 3-fluorophenyl substituent would likely occupy a hydrophobic pocket within the active site, further stabilizing the enzyme-inhibitor complex. This class of inhibitors is often characterized as potent, time-dependent, and reversible. nih.gov

Molecular Interactions Leading to c-Met Kinase Inhibition and Conformational Changes

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. researchgate.net Dysregulation of c-Met signaling is implicated in various cancers. nih.gov Cyclohexane-1,3-dione derivatives have been investigated as potential inhibitors of c-Met kinase. nih.govacs.org

Inhibition of c-Met by these compounds typically involves binding to the ATP-binding pocket of the kinase domain. nih.gov This prevents the phosphorylation of c-Met and downstream signaling. Molecular modeling studies on related cyclohexane-1,3-dione derivatives suggest that the core structure can form key hydrogen bonds with the hinge region of the kinase. The phenyl substituent, in this case, the 3-fluorophenyl group, would likely extend into a deeper hydrophobic pocket, contributing to the binding affinity and selectivity. researchgate.netnih.gov Binding of the inhibitor can induce conformational changes in the enzyme, stabilizing an inactive state and preventing the catalytic activity.

General Principles of Enzyme-Ligand Interactions and Inhibition Kinetics

The interaction between an enzyme and a ligand, such as an inhibitor, is governed by fundamental principles of molecular recognition. These interactions are typically non-covalent and include hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. scitechnol.comfrontiersin.org The specificity of an inhibitor for its target enzyme is determined by the complementarity of their shapes and chemical properties. scitechnol.com The binding process can be described by either the "lock-and-key" model, where the enzyme's active site is pre-shaped for the inhibitor, or the "induced-fit" model, where the binding of the inhibitor induces a conformational change in the enzyme. scitechnol.com

Enzyme inhibition kinetics provides a quantitative framework for understanding how inhibitors affect enzyme activity. numberanalytics.comsustainability-directory.com Key parameters include the inhibition constant (Ki), which measures the affinity of the inhibitor for the enzyme, and the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%. numberanalytics.com The type of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined by analyzing the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme. libretexts.orgkhanacademy.org Competitive inhibitors bind to the active site and increase the apparent Michaelis constant (Km) without affecting the maximum velocity (Vmax). libretexts.orgkhanacademy.org

| Inhibition Parameter | Description | Relevance to this compound |

| Ki (Inhibition Constant) | A measure of the binding affinity of the inhibitor to the enzyme. A lower Ki indicates a stronger inhibitor. | Would quantify the potency of the compound as an inhibitor for specific enzymes like XO, COX-2, 4-HPPD, and c-Met. |

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | A practical measure of the compound's inhibitory effectiveness in experimental assays. |

| Competitive Inhibition | The inhibitor binds to the active site of the enzyme, competing with the substrate. | A likely mechanism for this compound, given its structural features that can mimic natural substrates or bind to active sites. |

| Non-competitive Inhibition | The inhibitor binds to a site other than the active site, changing the enzyme's conformation. | A possible mechanism, particularly if allosteric binding sites are identified for the target enzymes. |

Molecular Target Identification and Cellular Pathway Modulation

The versatility of the cyclohexane-1,3-dione scaffold suggests that this compound may interact with multiple molecular targets, leading to the modulation of various cellular pathways. researchgate.net The inhibitory activities against enzymes like XO, COX-2, 4-HPPD, and c-Met kinase point to its potential role in pathways related to purine metabolism, inflammation, amino acid metabolism, and cancer cell signaling.

Studies on related cyclohexane-1,3-dione derivatives have shown that they can act as inhibitors of several receptor tyrosine kinases, including c-Kit, Flt-3, VEGFR-2, and EGFR, in addition to c-Met. researchgate.netnih.gov This suggests that this compound could potentially modulate signaling pathways downstream of these receptors, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are critical for cell growth, proliferation, and survival. nih.gov The broad biological activity profile of cyclohexane-1,3-dione derivatives, including anti-inflammatory, antimicrobial, and anticancer properties, further supports the notion that these compounds can influence a network of cellular processes. researchgate.netontosight.ai

| Potential Molecular Target | Associated Cellular Pathway | Potential Biological Effect |

| Xanthine Oxidase (XO) | Purine Metabolism | Reduction of uric acid production |

| Cyclooxygenase-2 (COX-2) | Prostaglandin Synthesis | Anti-inflammatory and analgesic effects |

| 4-HPPD | Tyrosine Catabolism | Herbicidal activity |

| c-Met Kinase | Receptor Tyrosine Kinase Signaling (e.g., RAS/MAPK, PI3K/Akt) | Anti-proliferative, anti-metastatic effects in cancer |

| Other Kinases (e.g., VEGFR, EGFR) | Angiogenesis, Cell Growth Signaling | Anti-angiogenic, anti-cancer effects |

Mechanisms of Interaction with Specific Receptors and Ion Channels (e.g., CFTR potentiation)

While direct studies detailing the interaction of this compound with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel are not extensively documented in the available literature, the mechanisms of other CFTR potentiators can provide a framework for potential interactions. Potentiators like Ivacaftor (VX-770) and GLPG1837 enhance the activity of the CFTR channel. nih.gov Their mechanism involves direct binding to the CFTR protein, which stabilizes the open-gate conformation of the channel, thereby increasing the probability of chloride ion transport. nih.gov

Key characteristics of this potentiation mechanism include:

State-Dependent Binding: These molecules exhibit a higher affinity for the open, active state of the CFTR channel compared to its closed state. nih.gov

Independence from ATP Hydrolysis: The potentiation effect is not reliant on the processes of nucleotide-binding domain (NBD) dimerization or ATP hydrolysis, which are the critical steps that naturally control the opening and closing of the channel gate. nih.gov

Allosteric Modulation: The binding occurs at a site distinct from the ATP-binding sites, suggesting an allosteric mechanism of action where the potentiator induces a conformational change that favors the open state. nih.gov

Although specific data for this compound is lacking, any potential role as a CFTR potentiator would likely involve similar principles of binding to and stabilizing the open conformation of the ion channel.

Modulation of Key Cellular Signaling Pathways (e.g., PI3K/Akt pathway inhibition)

The broader class of cyclohexane-1,3-dione derivatives has been identified as potent inhibitors of various protein kinases, which are pivotal components of cellular signaling pathways implicated in cancer. acs.orgnih.gov One of the most critical pathways in this context is the PI3K/Akt/mTOR pathway, which governs essential cellular functions such as proliferation, growth, and survival. nih.govnih.gov

Derivatives of cyclohexane-1,3-dione have demonstrated inhibitory activity against several receptor tyrosine kinases (RTKs), including c-Met, VEGFR-2, and EGFR. acs.orgnih.gov The c-Met kinase, in particular, is a known upstream activator of the PI3K/Akt pathway. acs.org Aberrant activation of c-Met is linked to the proliferation of numerous human cancer cell lines. nih.govnih.gov

The mechanism of pathway modulation by these compounds can be summarized as follows:

Inhibition of Upstream Kinase: The cyclohexane-1,3-dione derivative binds to the ATP-binding site of an RTK like c-Met, preventing its phosphorylation and activation.

Blockade of Signal Transduction: This inhibition blocks the downstream signaling cascade. Specifically, it prevents the activation of phosphatidylinositol 3-kinase (PI3K).

Inhibition of Akt Activation: With PI3K inactive, the conversion of PIP2 to PIP3 is halted, which in turn prevents the phosphorylation and activation of Akt (also known as Protein Kinase B). nih.gov

Suppression of Cell Survival and Proliferation: The deactivation of the PI3K/Akt pathway leads to a decrease in cell survival signals and a reduction in cell proliferation, contributing to the compound's anti-cancer effects. nih.gov

Therefore, this compound, as part of this chemical class, is hypothesized to exert its biological effects not by directly inhibiting PI3K or Akt, but by targeting upstream kinases that are crucial for the activation of this pathway.

Molecular Mechanisms of Apoptosis Induction via Caspase Activation

A primary consequence of inhibiting critical cell survival pathways, such as the PI3K/Akt pathway, is the induction of programmed cell death, or apoptosis. This process is executed by a family of cysteine proteases known as caspases. nih.gov The activation of a caspase cascade is a biochemical hallmark of apoptosis. nih.govnih.gov

The molecular mechanism linking pathway inhibition by compounds like cyclohexane-1,3-dione derivatives to apoptosis involves several steps:

Initiation of Apoptotic Signals: By inhibiting survival signals (e.g., via the PI3K/Akt pathway), the balance within the cell shifts towards pro-apoptotic signals.

Activation of Initiator Caspases: These signals lead to the activation of initiator caspases, such as Caspase-8 (extrinsic pathway) or Caspase-9 (intrinsic pathway). researchgate.netwaocp.org

Activation of Executioner Caspases: The activated initiator caspases then cleave and activate executioner caspases, most notably Caspase-3. nih.govresearchgate.net

Cellular Dismantling: Activated Caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and the dismantling of the cell. waocp.org

Studies on various anti-cancer compounds confirm that the induction of apoptosis is often mediated through the activation of Caspases-3, -8, and -9. researchgate.netwaocp.org Therefore, the anti-proliferative activity observed for cyclohexane-1,3-dione derivatives is mechanistically linked to their ability to trigger this caspase-dependent apoptotic pathway.

Antioxidant Activity Mechanisms

Radical Scavenging Pathways and Stoichiometry

Cyclohexane-1,3-dione and its derivatives are known to exhibit antioxidant properties, which are often evaluated through their ability to scavenge free radicals. researchgate.net The most common assay for this activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging test. orientjchem.org

The primary mechanism for radical scavenging by these compounds is believed to be hydrogen atom transfer (HAT). The cyclohexane-1,3-dione core exists in tautomeric equilibrium with its enol form. wikipedia.org The hydroxyl proton of the enol is relatively acidic and can be readily donated to a free radical (like DPPH•), thereby neutralizing it and terminating the radical chain reaction.

Studies on related structures, such as cyclovalone (B1669528) derivatives, have quantified this activity and established structure-activity relationships. The potency of radical scavenging was found to be influenced by the electronic properties of substituents on the molecule. orientjchem.org

| Compound | Substituent | IC50 (µM) |

|---|---|---|

| Cyclovalone | - | Data not specified |

| Compound 2a | Diethylamine | 39.0 |

| Quercetin (Standard) | - | ~20 (approx. half of 2a) |

Data derived from studies on di-Mannich bases of cyclovalone, a compound with a related structural core, demonstrating potent free radical-scavenging activity. orientjchem.org

The stoichiometry of the reaction typically involves one molecule of the antioxidant scavenging one or two molecules of the DPPH radical, depending on the number of available hydrogen-donating groups and the stability of the resulting antioxidant radical.

Role of Metal Chelation and Redox Properties in Antioxidant Function

In addition to radical scavenging, another significant mechanism for the antioxidant activity of this compound is metal ion chelation. Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can participate in Fenton and Haber-Weiss reactions, leading to the generation of highly reactive hydroxyl radicals. By sequestering these metal ions, a compound can act as an effective antioxidant.

The 1,3-dione moiety within the cyclohexane (B81311) ring is an excellent bidentate ligand for metal ions. mdpi.comnih.gov The two carbonyl oxygens (or the enolate oxygen and a carbonyl oxygen in the enol form) can coordinate with a metal ion, forming a stable chelate ring. This has been demonstrated in the synthesis of metal complexes with Cu(II) and Zn(II), confirming the chelating ability of the cyclohexane-1,3-dione skeleton. nih.gov The inhibitory properties of some cyclohexane-1,3-dione-based herbicides are attributed to their ability to chelate the ferrous ion in the active site of target enzymes. mdpi.comnih.gov

Structure-Based Drug Design Principles Derived from Mechanistic Insights

Mechanistic understanding of how cyclohexane-1,3-dione derivatives interact with biological targets has enabled the use of structure-based drug design to create more potent and selective therapeutic agents. Computer-aided drug design, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, has been successfully applied to this class of compounds, particularly in the context of developing c-Met kinase inhibitors for non-small-cell lung cancer (NSCLC). acs.orgnih.gov

QSAR studies on a series of 40 cyclohexane-1,3-dione derivatives identified several key molecular descriptors that correlate with their biological inhibitory activity (pIC₅₀). nih.gov These findings provide guiding principles for designing new, more effective molecules.

| Descriptor Type | Descriptor Name | Significance in Drug Design |

|---|---|---|

| Physicochemical | Stretch–Bend (S–B) | Relates to the molecule's conformational flexibility and energy. |

| Hydrogen Bond Acceptor (HBA) | Crucial for interactions with amino acid residues in the target's active site. | |

| Connolly Molecular Area (CMA) | Describes the size and shape of the molecule, affecting its fit within the binding pocket. | |

| Polar Surface Area (PSA) | Influences membrane permeability and overall pharmacokinetic properties. | |

| Total Connectivity (TC) | Relates to the branching and complexity of the molecular structure. | |

| Electronic | Total Energy (ET) | Indicates the overall stability of the molecule. |

| Energy of HOMO (EHOMO) | Relates to the molecule's ability to donate electrons. | |

| Energy of LUMO (ELUMO) | Relates to the molecule's ability to accept electrons. |

Physicochemical and electronic descriptors identified through QSAR modeling that are closely related to the biological inhibitory activity of cyclohexane-1,3-dione derivatives against NSCLC cell lines. nih.gov

By leveraging these insights, researchers can rationally modify the core cyclohexane-1,3-dione scaffold. For instance, by adding substituents that optimize properties like the number of hydrogen bond acceptors or the polar surface area, it is possible to enhance binding affinity to the target kinase (e.g., c-Met) and improve biological activity. acs.orgnih.gov This approach has led to the in silico design of novel compounds with potentially superior therapeutic profiles. nih.gov

Rational Design of Analogues Based on Enzyme/Receptor Binding Sites

The cyclohexane-1,3-dione scaffold is a versatile starting point for the rational design of inhibitors targeting various enzymes and receptors, primarily through a structure-based drug design approach. nih.gov This involves leveraging the three-dimensional structure of a biological target to design molecules that can bind with high affinity and selectivity.

For instance, in the context of anticancer research, derivatives of cyclohexane-1,3-dione have been designed as inhibitors of receptor tyrosine kinases, such as c-Met, which is implicated in non-small-cell lung cancer (NSCLC). nih.govnih.gov The design strategy often involves computational methods like molecular docking simulations to predict the binding potential of different analogues within the active site of the c-Met protein. nih.gov These simulations help in understanding the potential interactions between the ligand (the cyclohexane-1,3-dione derivative) and the amino acid residues in the receptor's binding pocket. nih.gov